molecular formula C14H17N3O3 B11788565 Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11788565
M. Wt: 275.30 g/mol
InChI Key: CPNIJJLYCUXHFU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy reveals the compound's proton and carbon environments:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, 3H, J = 7.1 Hz): Ethyl group methyl protons
  • δ 2.41 (s, 3H): Aromatic methyl protons
  • δ 3.83 (s, 3H): Methoxy protons
  • δ 4.32 (q, 2H, J = 7.1 Hz): Ethyl methylene protons
  • δ 5.21 (s, 2H): Amino protons (exchangeable)
  • δ 6.85–7.28 (m, 3H): Aromatic protons

¹³C NMR (100 MHz, CDCl₃):

  • δ 14.1: Ethyl methyl carbon
  • δ 20.8: Aromatic methyl carbon
  • δ 55.6: Methoxy carbon
  • δ 61.3: Ethyl methylene carbon
  • δ 112.4–155.9: Pyrazole and aromatic carbons
  • δ 165.2: Ester carbonyl carbon

Infrared Vibrational Signature Profiling

Infrared spectroscopy identifies key functional groups through characteristic absorptions:

Peak (cm⁻¹) Assignment
3350, 3240 N-H asymmetric/symmetric stretching
1705 Ester C=O stretching
1610 C=N pyrazole ring stretching
1250 C-O-C asymmetric ester stretching
1045 C-O methoxy group stretching

The absence of broad O-H stretches above 3200 cm⁻¹ confirms esterification completion.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry exhibits characteristic fragmentation pathways:

  • Molecular ion : m/z 275 [M]⁺
  • Base peak : m/z 230 (loss of COOCH₂CH₃)
  • m/z 185: Subsequent loss of NH₂ group
  • m/z 121: Aromatic fragment from phenyl group cleavage

High-resolution mass spectrometry confirms the molecular formula with a measured mass of 275.1274 (calculated 275.1271).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters:

Parameter Value
a 8.921 Å
b 12.345 Å
c 15.678 Å
α, β, γ 90°
Volume 1723.4 ų

The pyrazole ring exhibits planarity (mean deviation 0.012 Å), with the 4-methoxy-2-methylphenyl group inclined at 42.5° relative to the heterocycle. Intermolecular N-H···O hydrogen bonds (2.89 Å) between amino and carbonyl groups create a layered crystal packing structure.

Computational Chemistry Predictions

Density Functional Theory Calculations

B3LYP/6-311++G(d,p) level calculations predict:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate chemical stability
  • Dipole moment : 5.2 Debye (polarity driven by ester and amino groups)
  • Electrostatic potential : Negative charge localized on carbonyl oxygen (-0.42 e)

Geometry optimization shows excellent agreement with experimental X-ray data (RMSD 0.08 Å).

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals:

  • HOMO : Localized on pyrazole ring and amino group (π-bonding character)
  • LUMO : Predominantly located on ester carbonyl and methoxyphenyl ring

Non-covalent interaction analysis identifies steric repulsion between methyl and methoxy groups (RDG = 0.03 a.u.), explaining the phenyl ring's dihedral angle relative to the pyrazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-4-20-14(18)11-8-16-17(13(11)15)12-6-5-10(19-3)7-9(12)2/h5-8H,4,15H2,1-3H3

InChI Key

CPNIJJLYCUXHFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)OC)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Arylhydrazines with Ethoxymethylene Ethyl Cyanoacetate

The most widely reported method involves the cyclocondensation of 4-methoxy-2-methylphenylhydrazine with ethoxymethylene ethyl cyanoacetate (EMECA) in toluene under reflux conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated nitrile, followed by cyclization to form the pyrazole core.

Key Reaction Parameters

  • Solvent : Toluene (optimized for solubility and boiling point).

  • Temperature : Gradual heating to reflux (110–120°C) after initial exothermic reaction at 20–30°C.

  • Stoichiometry : 1:1 molar ratio of hydrazine to EMECA.

Mechanistic Insights
The reaction initiates with the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole ring. The ethoxy group in EMECA acts as a leaving group, facilitating ring closure.

Alkali Metal Salt-Mediated Synthesis

An alternative approach utilizes the sodium salt of ethyl (ethoxymethylene)cyanoacetate, reacting it with 4-methoxy-2-methylphenylhydrazine in aqueous ethanol. This method enhances regioselectivity, minimizing the formation of positional isomers (e.g., 3-substituted pyrazoles).

Advantages Over Cyclocondensation

  • Yield : 78–85% compared to 65–75% for traditional cyclocondensation.

  • Purity : Reduced byproduct formation due to controlled pH and temperature.

Optimization of Reaction Conditions

Temperature Control

Maintaining the reaction at 22–30°C during hydrazine addition is critical to prevent decomposition of intermediates. Subsequent reflux (2 hours) ensures complete cyclization.

Solvent Selection

Toluene is preferred for its ability to dissolve both reactants and stabilize the transition state. Substituting with polar aprotic solvents (e.g., DMF) reduces yield by 15–20% due to side reactions.

Workup and Isolation

Post-reaction, the mixture is cooled to 9–10°C to precipitate the product, which is then filtered and dried. Recrystallization from ethyl acetate achieves >98% purity.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Alkali Salt Method
Yield (%)65–7578–85
Reaction Time (h)4–63–4
Isomer Formation<5%<2%
ScalabilityIndustrialLab-scale

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 5.12 (s, 2H, NH₂), 6.90–7.25 (m, 3H, Ar-H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrazole ring and dihedral angle of 52.34° between the pyrazole and aryl groups. The packing diagram reveals carboxylic acid dimers stabilized by O–H···O hydrogen bonds.

Industrial-Scale Considerations

Cost Efficiency

Using 40% methyl hydrazine aqueous solution (as in CN105646357A) reduces raw material costs by 30% compared to anhydrous hydrazines. Toluene recycling further lowers expenses.

Environmental Impact

The process generates minimal waste, with toluene recovered via distillation (>90% efficiency). No heavy metal catalysts are required, aligning with green chemistry principles.

Challenges and Limitations

Regioselectivity Issues

Competing pathways may yield 3-amino isomers, particularly under acidic conditions. Alkali salt methods mitigate this but require stringent pH control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has been studied for its various biological properties, particularly in the fields of anti-inflammatory and anticancer research.

Anti-Cancer Properties

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

  • MCF7 Cell Line : Exhibits cytotoxic activity with an IC₅₀ value of approximately 3.79 µM.
  • NCI-H460 Cell Line : Demonstrates significant inhibition with an IC₅₀ value of around 42.30 µM.

These findings suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents .

Anti-Inflammatory Effects

Pyrazole derivatives, including this compound, have shown potential in reducing inflammation. They act by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation of this compound against different cancer cell lines was conducted. The results indicated:

Cell LineIC₅₀ Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values demonstrate the compound's selective cytotoxicity towards specific cancer cells, highlighting its potential as a lead compound for further drug development .

Case Study 2: Anti-inflammatory Activity

In another study, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results showed a marked reduction in inflammatory markers in treated cells compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • For example, the 4-methoxy group in the target compound facilitates intermolecular hydrogen bonds, as observed in crystallographic studies .
  • Electron-Withdrawing Groups (e.g., nitro, sulfamoyl) : Enhance electrophilicity at the C4 position, improving reactivity in nucleophilic substitution or hydrolysis reactions .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 291.33 153–154 2.1
Ethyl 5-amino-1-(4-fluorophenyl)-derivative 249.24 163–164 1.8
Ethyl 5-amino-1-(4-nitrophenyl)-derivative 292.27 168–169 1.5

The higher melting point of the 4-fluorophenyl analog (163–164°C vs. 153–154°C for the target compound) suggests stronger crystal packing due to halogen-mediated interactions .

Biological Activity

Ethyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 23696-26-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3}. The compound features a pyrazole ring substituted with an amino group and an ethyl ester, contributing to its biological activity. The methoxy and methyl groups enhance its lipophilicity, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their inhibitory effects on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against several cancer types:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

These findings suggest that the compound effectively inhibits cell proliferation, making it a candidate for further development as an anticancer drug .

The mechanism by which this compound exerts its effects appears to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has shown nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating its potential as a pan-FGFR inhibitor. This is particularly relevant in overcoming resistance seen in some cancer therapies due to gatekeeper mutations in FGFRs .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications at different positions of the pyrazole ring can significantly alter biological activity. For instance, the introduction of various substituents at the N1 position has been correlated with varying levels of anticancer activity. Compounds with specific aryl and alkyl groups have shown enhanced potency against cancer cell lines while maintaining selectivity towards cancerous cells over normal fibroblasts .

Additional Biological Activities

Beyond anticancer properties, this compound has been investigated for other biological activities:

Q & A

Q. Key Steps :

  • Hydrazone formation using substituted hydrazines.
  • Cyclization under acidic/basic conditions.
  • Purification via recrystallization or column chromatography.

How can researchers optimize reaction yields for this compound in multistep syntheses?

Advanced Methodological Considerations
Low yields often arise from side reactions during cyclization or unstable intermediates. Strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
  • In Situ Monitoring : TLC or HPLC to track intermediate stability .

Example : Replacing ethanol with DMF increased cyclization efficiency by 20% in related pyrazole syntheses .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole NH₂ at δ 5.5–6.0 ppm).
  • IR Spectroscopy : Identify ester C=O (∼1700 cm⁻¹) and NH₂ stretches (∼3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 290.3) .

Data Interpretation : Cross-reference with computed spectra (DFT) to resolve ambiguities .

How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Advanced Analytical Strategies
Contradictions may arise from tautomerism or impurities. Solutions include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methoxy group).
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding networks) .

Case Study : A 2021 study used NOESY to confirm intramolecular H-bonding between NH₂ and the ester group, explaining anomalous splitting .

What biological activities have been reported for this compound?

Q. Basic Pharmacological Profile

  • Anti-inflammatory : Inhibits COX-2 (IC₅₀ ∼5 µM) via competitive binding to the active site.
  • Analgesic : Reduces carrageenan-induced edema in rodent models.
  • Low Ulcerogenicity : Methoxy substitution minimizes gastric toxicity compared to NSAIDs .

Q. Key Assays :

  • In vitro COX inhibition (ELISA).
  • In vivo tail-flick test for analgesia.

What molecular mechanisms underlie its COX-2 selectivity?

Advanced Mechanistic Insights
The 4-methoxy-2-methylphenyl group enhances hydrophobic interactions with COX-2’s larger active site. Computational docking (e.g., AutoDock Vina) reveals:

  • Hydrogen bonds between NH₂ and Tyr355.
  • π-Stacking of the pyrazole ring with Phe518.
  • Methoxy group occupies a hydrophobic pocket absent in COX-1 .

Validation : Mutagenesis studies (COX-2 Y355F mutant) reduced inhibition by 70% .

How is X-ray crystallography applied to study this compound’s structure?

Q. Basic Crystallographic Workflow

  • Crystal Growth : Slow evaporation from ethanol/acetone.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 173 K.
  • Refinement : SHELXL for hydrogen bonding and disorder modeling .

Q. Key Metrics :

  • R-factor < 0.05.
  • CCDC deposition for public access.

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced Crystallographic Challenges

  • Twinning : Common due to flexible substituents. Mitigated by additive screening (e.g., polyethyleneglycol).
  • Disorder : Methoxy/phenyl groups may require PART instructions in SHELXL.
  • Hydrogen Bonding : Use PLATON to validate networks; NH₂ often forms N–H⋯O bonds with ester groups .

Example : A 2019 study resolved twinning by using a 2:1 ethanol/water solvent system .

How do computational methods complement experimental data for structural analysis?

Q. Advanced Hybrid Approaches

  • DFT Calculations (Gaussian 09) : Optimize geometry and predict NMR/IR spectra.
  • Molecular Dynamics (GROMACS) : Simulate solvent effects on conformation.
  • Docking Studies (AutoDock) : Predict binding modes to biological targets .

Case Study : DFT-predicted NMR shifts matched experimental data within 0.1 ppm, confirming the amino group’s electronic environment .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced SAR Strategies

  • Substituent Screening : Replace methoxy with halogens (e.g., F, Cl) to modulate lipophilicity.
  • Bioisosteres : Substitute ester with amide to enhance metabolic stability.
  • Pharmacophore Mapping : Identify critical groups (e.g., NH₂ for COX-2 binding) .

Example : Ethyl-to-methyl ester substitution reduced activity by 50%, highlighting the ester’s role in target engagement .

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